Methyl-DOB

Catalog No.
S1536933
CAS No.
155638-80-5
M.F
C12H18BrNO2
M. Wt
288.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl-DOB

CAS Number

155638-80-5

Product Name

Methyl-DOB

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)-N-methylpropan-2-amine

Molecular Formula

C12H18BrNO2

Molecular Weight

288.18 g/mol

InChI

InChI=1S/C12H18BrNO2/c1-8(14-2)5-9-6-12(16-4)10(13)7-11(9)15-3/h6-8,14H,5H2,1-4H3

InChI Key

GURVSGCCXMIFMQ-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1OC)Br)OC)NC

Synonyms

4-bromo-2,5-Dimethoxymethamphetamine

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)Br)OC)NC

Availability and Regulatory Status:

Current Research Areas:

While there is limited published research directly investigating Methyl-DOB, some studies have explored its potential applications due to its structural similarity to other psychoactive compounds. Here are two areas where Methyl-DOB has been studied:

  • Cannabimimetic Activity

    Some studies have investigated the potential for Methyl-DOB to mimic the effects of cannabinoids, the active compounds found in cannabis. These studies have primarily been conducted in cell cultures and animal models. One study, published in the journal Life Sciences, found that Methyl-DOB displayed weak binding affinity to the CB1 receptor, one of the main cannabinoid receptors in the brain []. However, further research is needed to determine the full extent of Methyl-DOB's potential cannabimimetic effects.

  • Serotonin Receptor Interactions

    Other studies have explored the potential interactions of Methyl-DOB with the serotonin system, which is involved in various physiological and psychological processes. One study, published in the journal Neuroscience Letters, found that Methyl-DOB interacted with specific serotonin receptors in the brain tissue of rats []. However, the specific effects of this interaction and its potential implications are unclear and require further investigation.

Methyl-DOB, or 4-bromo-2,5-dimethoxy-N-methylamphetamine, is a lesser-known psychedelic compound that belongs to the amphetamine class of psychoactive substances. It is structurally similar to DOB (4-bromo-2,5-dimethoxyamphetamine) and was first synthesized by Alexander Shulgin, a prominent figure in the field of psychoactive compounds. Methyl-DOB is characterized by its long-lasting effects, with a minimum active dose reported as 8 mg, and effects can last up to 36 hours post-administration . The compound is known for producing physical effects such as mydriasis (dilation of pupils) and muscle tension, although its psychoactive effects are relatively mild compared to other psychedelics .

The mechanism of action of Methyl-DOB remains unknown. Its structural similarity to DOB suggests a potential interaction with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in psychedelic effects [, ]. However, more research is needed to confirm this and understand its specific action.

Typical of substituted amphetamines. Key reactions include:

  • Oxidation: Methyl-DOB can be oxidized to form various metabolites. This typically involves oxidizing agents that facilitate the conversion of the methyl group into carbonyl groups.
  • Dealkylation: The N-methyl group can be removed under certain conditions, converting Methyl-DOB back to DOB.
  • Hydrolysis: In the presence of water and acidic or basic conditions, Methyl-DOB may hydrolyze to yield other products.

These reactions are significant for understanding the metabolism and potential toxicity of Methyl-DOB in biological systems .

The synthesis of Methyl-DOB typically involves several steps starting from precursors like 2,5-dimethoxyamphetamine. A common synthetic route includes:

  • Starting Material: Begin with 2,5-dimethoxyamphetamine.
  • N-Methylation: React the starting material with a methylating agent such as methyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the N-methyl group.
  • Purification: The product is then purified through recrystallization or chromatography to obtain pure Methyl-DOB.

This synthesis method highlights the importance of controlling reaction conditions to minimize byproducts and ensure high yield .

Interaction studies involving Methyl-DOB have focused on its pharmacodynamics related to serotonin receptors. Research indicates that it interacts selectively with the 5-HT2A receptor, similar to other psychedelics like LSD and DOB. Studies have shown that high doses may lead to significant vasoconstriction due to receptor activation, which raises concerns regarding safety and toxicity at elevated levels . Further research is necessary to elucidate its full interaction profile and potential therapeutic applications.

Methyl-DOB shares structural similarities with several other compounds within the phenethylamine class. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
DOB (4-Bromo-2,5-dimethoxyamphetamine)Contains bromine at R4Stronger psychoactive effects; higher receptor affinity
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)Lacks N-methyl groupLess potent; more recreationally used
DOM (2,5-Dimethoxy-4-methylamphetamine)Contains methyl at R4Different receptor profile; shorter duration
DOB-FLY (DOB derivative)Contains benzodifuran nucleusHigher potency; longer duration
Methyl-DMA (N-methyl analog)Similar structure without bromineMilder effects; less researched

Methyl-DOB's unique N-methyl substitution distinguishes it from other compounds in this class, influencing both its pharmacological profile and behavioral effects. While it shares some characteristics with DOB and other derivatives, its specific interactions with serotonin receptors may offer insights into novel therapeutic avenues for psychedelic research .

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

287.05209 g/mol

Monoisotopic Mass

287.05209 g/mol

Heavy Atom Count

16

UNII

WW3LF52S82

Wikipedia

Methyl-DOB

Dates

Last modified: 04-14-2024
1.Maurer, H.H. Chemistry, pharmacology, and metabolism of emerging drugs of abuse. Therapeutic Drug Monitoring 32(5), 544-549 (2010).

Explore Compound Types